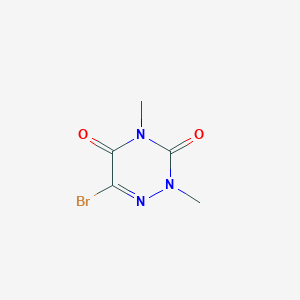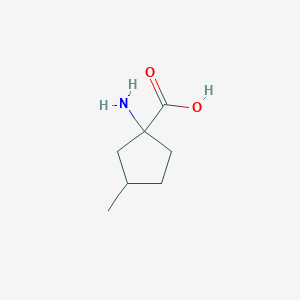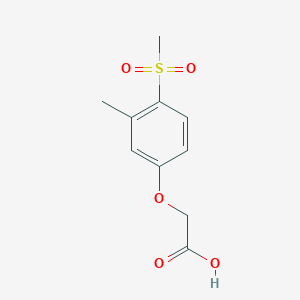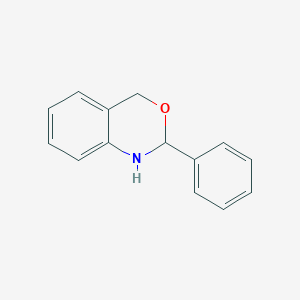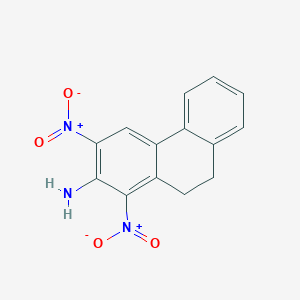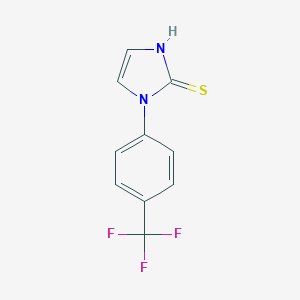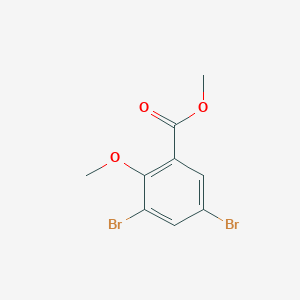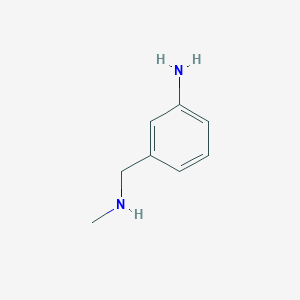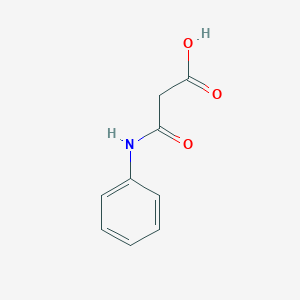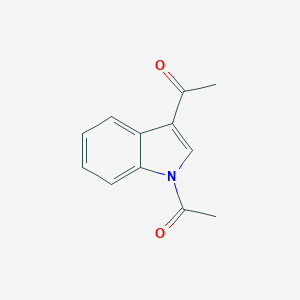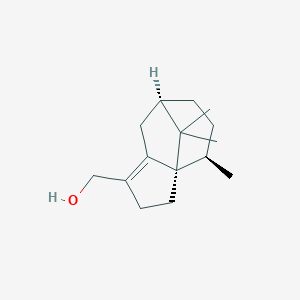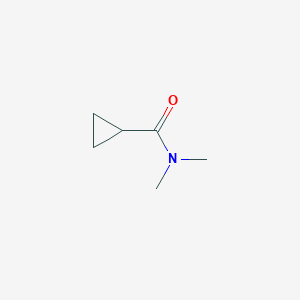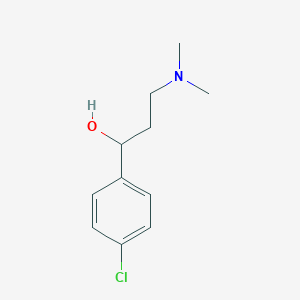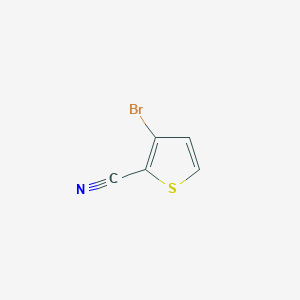
Anthranilic acid, N-(m-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-(m-nitrophenyl)-, also known as 3-nitroanthranilic acid or 3-NAA, is a chemical compound that belongs to the class of nitroaromatic compounds. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of anthranilic acid, N-(m-nitrophenyl)- is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in various metabolic pathways. It has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Anthranilic acid, N-(m-nitrophenyl)- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to affect the activity of various enzymes and proteins, leading to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using anthranilic acid, N-(m-nitrophenyl)- in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the main limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on anthranilic acid, N-(m-nitrophenyl)-. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism.
Métodos De Síntesis
Anthranilic acid, N-(m-nitrophenyl)- can be synthesized through several methods, including the reaction between 3-nitroaniline and phthalic anhydride in the presence of a catalyst. Another method involves the reaction between 3-nitroaniline and maleic anhydride in the presence of a solvent.
Aplicaciones Científicas De Investigación
Anthranilic acid, N-(m-nitrophenyl)- has been extensively studied for its potential applications in different fields of scientific research. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It has also been used as a probe for studying the binding properties of proteins and nucleic acids.
Propiedades
Número CAS |
27693-70-5 |
|---|---|
Nombre del producto |
Anthranilic acid, N-(m-nitrophenyl)- |
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
2-(3-nitroanilino)benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)15(18)19/h1-8,14H,(H,16,17) |
Clave InChI |
NBJRFLIUYUFOIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Otros números CAS |
27693-70-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



